molecular formula C7H6Br2N2 B1399385 6-Bromoimidazo[1,2-a]pyridine hydrobromide CAS No. 604009-01-0

6-Bromoimidazo[1,2-a]pyridine hydrobromide

Cat. No. B1399385
CAS RN: 604009-01-0
M. Wt: 277.94 g/mol
InChI Key: XJJAMXBQUCRXJU-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine hydrobromide is an organic compound with the empirical formula C7H5BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo [1,2-a]pyridine . 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo [1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10 (7)5-6/h1-5H . The molecular weight of the compound is 197.03 g/mol .


Chemical Reactions Analysis

The reaction of this compound proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This then undergoes a facile closure and provides the shared intermediate .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a melting point range of 76.0-82.0°C . The compound is slightly soluble in water . It is incompatible with strong oxidizing agents .

Scientific Research Applications

Synthesis and Modification

  • 6-Bromoimidazo[1,2-a]pyridine hydrobromide is utilized in synthesizing various analogs and derivatives. One example includes the synthesis of polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).
  • It is a key compound in the regioselective Pd-Catalyzed Suzuki–Miyaura borylation reactions, essential in pharmaceutical active pharmaceutical ingredient (API) synthesis (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Catalysis and Functionalization

Novel Compounds Creation

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been studied for their potential in inhibiting the replication of hepatitis B virus DNA (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

Inhibitory Performance in Corrosion

Safety and Hazards

6-Bromoimidazo[1,2-a]pyridine hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

6-Bromoimidazo[1,2-a]pyridine hydrobromide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry It’s known to be used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific derivative synthesized.

Mode of Action

It’s known that the compound can be functionalized to create various derivatives . This suggests that its mode of action may vary depending on the specific functional groups added and their interactions with biological targets.

Pharmacokinetics

Its solubility and other physical properties such as melting point are known . It’s slightly soluble in water , which may influence its absorption and distribution in the body.

Result of Action

It’s known to be used in the synthesis of various pharmaceutical intermediates , suggesting its effects may vary depending on the specific derivative synthesized and its biological targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s incompatible with strong oxidizing agents . Also, its solubility in water may affect its bioavailability and efficacy in different physiological environments.

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.BrH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJAMXBQUCRXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721006
Record name 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

604009-01-0
Record name 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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